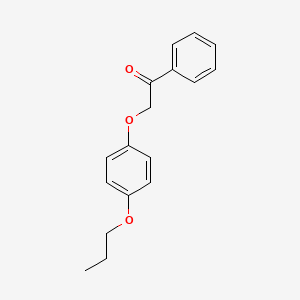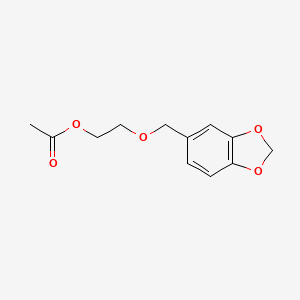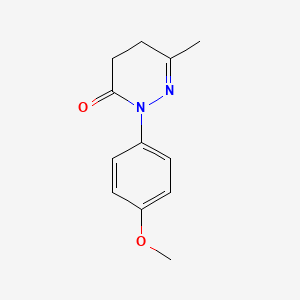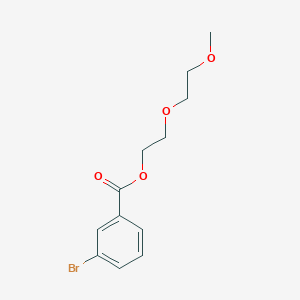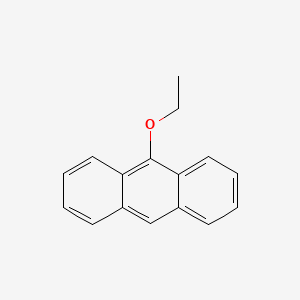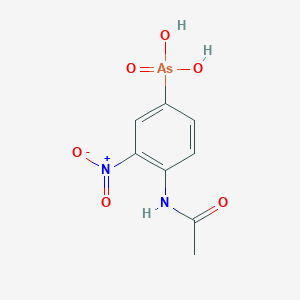
(4-Acetamido-3-nitrophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetamido-3-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C8H10AsNO5. It is known for its crystalline solid form and has been studied for various applications in chemistry, biology, and medicine. This compound is particularly noted for its potential use in treating certain diseases due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-3-nitrophenyl)arsonic acid typically involves the reaction of 4-nitroaniline with acetic anhydride to form 4-acetamido-3-nitroaniline. This intermediate is then reacted with arsenic acid under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the production volumes required for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Acetamido-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The acetamido and nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Acetamido-3-aminophenyl)arsonic acid, while oxidation can produce various arsenic oxides.
Wissenschaftliche Forschungsanwendungen
(4-Acetamido-3-nitrophenyl)arsonic acid has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell processes.
Medicine: Explored for its potential in treating diseases such as acute promyelocytic leukemia by inducing apoptosis in cancer cells.
Industry: Utilized in the production of certain pesticides and herbicides due to its toxic properties against pests.
Wirkmechanismus
The mechanism of action of (4-Acetamido-3-nitrophenyl)arsonic acid involves its interaction with cellular components, leading to the disruption of essential biological processes. It can interfere with enzyme activity, particularly those involved in cellular respiration and DNA synthesis, leading to cell death. The compound’s ability to induce apoptosis in cancer cells is of particular interest in medical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Acetamido-3-nitrophenyl)acetate: Similar in structure but with different functional groups, leading to varied chemical properties.
(3-Methyl-4-nitrophenyl)acetic acid: Another related compound with distinct applications in organic synthesis.
(4-Methoxy-3-nitrophenyl)acetic acid: Differing by the presence of a methoxy group, affecting its reactivity and applications.
Uniqueness
(4-Acetamido-3-nitrophenyl)arsonic acid is unique due to its combination of acetamido, nitro, and arsonic acid groups, which confer specific chemical and biological properties. Its ability to act as both an antimicrobial and anticancer agent sets it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
5442-74-0 |
|---|---|
Molekularformel |
C8H9AsN2O6 |
Molekulargewicht |
304.09 g/mol |
IUPAC-Name |
(4-acetamido-3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C8H9AsN2O6/c1-5(12)10-7-3-2-6(9(13,14)15)4-8(7)11(16)17/h2-4H,1H3,(H,10,12)(H2,13,14,15) |
InChI-Schlüssel |
VBTPMPMANQBFAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)

![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)

![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)
